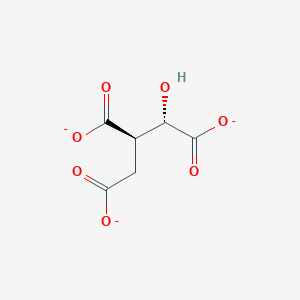

L-threo-isocitrate(3-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5O7-3 |

|---|---|

Molecular Weight |

189.1 g/mol |

IUPAC Name |

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m1/s1 |

InChI Key |

ODBLHEXUDAPZAU-FONMRSAGSA-K |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Enzymology of L Threo Isocitrate 3 Metabolism

Isocitrate Dehydrogenase (IDH) and L-threo-isocitrate(3-) Oxidation

The oxidation of L-threo-isocitrate(3-) is primarily mediated by isocitrate dehydrogenase. The efficiency and mechanism of this process are highly dependent on the specific isoform of the enzyme—either NADP+-dependent or NAD+-dependent.

NADP+-dependent isocitrate dehydrogenase (EC 1.1.1.42) is a key enzyme found in both the cytoplasm and mitochondria of eukaryotic cells, as well as in various bacteria. nih.govwikipedia.org It plays a vital role in supplying NADPH for reductive biosynthesis and antioxidant defense. nih.gov While its primary substrate is D-threo-isocitrate, its activity with other stereoisomers provides insight into its catalytic mechanism and specificity.

The reaction catalyzed by NADP+-IDH is a two-step process involving dehydrogenation followed by decarboxylation. wikipedia.org The mechanism begins with the binding of isocitrate and NADP+ to the active site, a process that requires a divalent cation, typically Mg2+ or Mn2+, for activity. qmul.ac.ukwikipedia.org This cation coordinates with the substrate, facilitating the subsequent catalytic steps. The isocitrate is first oxidized to oxalosuccinate, which remains bound to the enzyme. wikipedia.org This is accompanied by the reduction of NADP+ to NADPH. Subsequently, the oxalosuccinate is decarboxylated to form α-ketoglutarate. wikipedia.org

The active site contains a constellation of highly conserved amino acid residues that are critical for substrate binding and catalysis. These include residues that bind the isocitrate molecule and the divalent metal ion, as well as those that interact with the NADP+ cofactor. While the precise residues can vary slightly between species, structural studies of bacterial NADP+-IDH have identified key players. For instance, Asp-357 is a primary determinant for cofactor specificity, interacting with the 2'-OH and 3'-OH of the adenosine (B11128) ribose of NAD+. nih.gov

NADP+-IDH exhibits a high degree of stereochemical specificity. The enzyme's active site is exquisitely shaped to accommodate the specific spatial arrangement of the functional groups of its natural substrate, D-threo-isocitrate. Consequently, other stereoisomers of isocitrate, including L-threo-isocitrate(3-), are generally poor substrates.

While comprehensive kinetic data for L-threo-isocitrate(3-) is sparse in the literature, studies on various NADP+-IDH enzymes consistently show a strong preference for the D-threo isomer. The enzyme's ability to discriminate between stereoisomers is fundamental to its biological function, ensuring the fidelity of the metabolic pathways it participates in. The interaction with non-natural substrates like L-threo-isocitrate(3-) is often several orders of magnitude less efficient than with the physiological substrate.

Investigations into the substrate specificity of NADP+-IDH using analogs of isocitrate have further illuminated the structural requirements for binding and catalysis. Studies on NADP-specific isocitrate dehydrogenase from bovine adrenals have shown that modifications to the isocitrate structure can significantly impact enzyme activity. nih.gov For example, the presence of specific inhibitors like DL-threo-alpha-methylisocitrate can effectively block the flux through NADP+-IDH, highlighting the stringent requirements of the active site. nih.gov

The enzyme's activity is sensitive to the concentration of the isocitrate-metal ion complex. researchgate.net Various metabolites can also act as inhibitors, such as ATP, α-ketoglutarate, and oxaloacetate, suggesting a complex regulatory network that modulates enzyme activity in response to the cell's metabolic state. nih.gov

Structural studies of NADP+-IDH have revealed that the enzyme undergoes significant conformational changes upon substrate binding. These enzymes typically function as homodimers. wikipedia.org The binding of the isocitrate-metal ion complex and the NADP+ cofactor induces a conformational shift that encloses the active site, creating the appropriate environment for catalysis. This "induced fit" mechanism ensures the precise alignment of the substrate with the catalytic residues.

While crystal structures of NADP+-IDH are typically resolved with its natural substrate, D-threo-isocitrate, these structures provide a framework for understanding why other stereoisomers like L-threo-isocitrate(3-) are not readily accommodated. The specific geometry of the active site, which is complementary to the D-threo isomer, would likely result in steric clashes or improper positioning of the L-threo isomer's functional groups, thus preventing efficient catalysis.

The NAD+-dependent isocitrate dehydrogenase (EC 1.1.1.41) is a distinct enzyme primarily located in the mitochondrial matrix of eukaryotes. wikipedia.orgqmul.ac.uk It is a key regulatory point in the Krebs cycle and is subject to allosteric regulation. wikipedia.orgqmul.ac.uk Unlike its NADP+-dependent counterpart, NAD+-IDH is typically a heteromeric complex. dntb.gov.ua

This enzyme exhibits a very high degree of specificity for its substrates, D-threo-isocitrate, and the cofactor NAD+. wikipedia.orgqmul.ac.uk A defining characteristic of NAD+-IDH is its inability to use oxalosuccinate as a substrate, distinguishing it from the NADP+-dependent enzyme. wikipedia.org The enzyme's activity is allosterically regulated by various effectors, including ADP (activator) and NADH (inhibitor). nih.gov

Given its stringent substrate specificity, the activity of NAD+-IDH with L-threo-isocitrate(3-) is expected to be negligible. The active site architecture is tailored to the precise stereochemistry of D-threo-isocitrate, and any deviation from this structure, as in the L-threo isomer, would likely prevent effective binding and catalysis. The intricate allosteric regulation of NAD+-IDH further underscores its role in tightly controlling the flux through the central metabolic pathway, a function that relies on its high fidelity for its natural substrate.

NAD+-Dependent Isocitrate Dehydrogenase (NAD+-IDH) Activity with L-threo-isocitrate(3-)

Mechanistic Distinctions from NADP+-IDH in L-threo-isocitrate(3-) Processing

The metabolic fate of L-threo-isocitrate(3-) is primarily dictated by two distinct enzymes that catalyze fundamentally different reactions: isocitrate lyase (ICL) and NADP+-dependent isocitrate dehydrogenase (NADP+-IDH). While both enzymes utilize the same substrate, their mechanisms, products, and metabolic roles are starkly different. ICL is a key enzyme in the glyoxylate (B1226380) cycle, which allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds for gluconeogenesis. wikipedia.orgnih.gov In contrast, NADP+-IDH is a component of the tricarboxylic acid (TCA) cycle, a central pathway for energy production. nih.govuniprot.orguniprot.org

The primary mechanistic distinction lies in the type of chemical transformation each enzyme performs. NADP+-IDH catalyzes an oxidative decarboxylation . uniprot.orgresearchgate.net This is a two-step process where the hydroxyl group of isocitrate is first oxidized to a keto group, followed by the removal of a carboxyl group as CO2, yielding alpha-ketoglutarate (B1197944) and reducing NADP+ to NADPH. uniprot.org

Conversely, isocitrate lyase belongs to the lyase family and catalyzes a retro-aldol cleavage of L-threo-isocitrate(3-). wikipedia.org This reaction breaks the carbon-carbon bond between C2 and C3 of the isocitrate molecule, producing two distinct molecules: the five-carbon succinate (B1194679) and the two-carbon glyoxylate. wikipedia.orgenzyme-database.org This cleavage does not involve oxidation or decarboxylation. wikipedia.org The competition between ICL and isocitrate dehydrogenase for their common substrate, isocitrate, is a critical control point for directing carbon flux between the TCA and glyoxylate cycles. nih.gov

Table 1: Mechanistic Comparison of ICL and NADP+-IDH

| Feature | Isocitrate Lyase (ICL) | NADP+-dependent Isocitrate Dehydrogenase (NADP+-IDH) |

|---|---|---|

| Enzyme Class | Lyase (EC 4.1.3.1) wikipedia.org | Oxidoreductase (EC 1.1.1.42) uniprot.orgnih.gov |

| Reaction Type | Retro-aldol cleavage wikipedia.org | Oxidative decarboxylation uniprot.orgresearchgate.net |

| Products | Succinate and Glyoxylate enzyme-database.org | α-ketoglutarate, CO2, and NADPH uniprot.org |

| Metabolic Pathway | Glyoxylate Cycle wikipedia.orgnih.gov | Tricarboxylic Acid (TCA) Cycle nih.govuniprot.org |

| Cofactor Requirement | Divalent cation (e.g., Mg²⁺) nih.govacs.org | NADP+ and a divalent cation (e.g., Mg²⁺ or Mn²⁺) uniprot.orguniprot.org |

Isocitrate Lyase (ICL) and L-threo-isocitrate(3-) Cleavage

Enzymatic Mechanism of L-threo-isocitrate(3-) Lysis

The cleavage of L-threo-isocitrate(3-) by isocitrate lyase is a reversible reaction that proceeds via a base-catalyzed retro-aldol mechanism. wikipedia.orgnih.gov The process begins with the binding of the isocitrate substrate to the active site, where it coordinates with a divalent magnesium ion (Mg²⁺). nih.gov The catalytic mechanism involves several key steps:

Deprotonation: A catalytic base in the active site, identified as the thiolate form of a cysteine residue (Cys191 in Mycobacterium tuberculosis ICL), abstracts a proton from the C2 hydroxyl group of isocitrate. nih.gov

Aldol Cleavage: This deprotonation facilitates the cleavage of the C2-C3 bond. nih.govresearchgate.net This results in the formation of glyoxylate and the aci-anion intermediate of succinate. nih.gov

Protonation and Product Release: The same cysteine residue (now in its protonated thiol form) protonates the C2 of the succinate intermediate, leading to the formation of succinate. nih.gov Subsequently, the products, succinate and glyoxylate, are released from the active site. wikipedia.org

This mechanism is analogous to the reaction catalyzed by aldolase (B8822740) in glycolysis. wikipedia.org The entire process is dependent on the precise positioning of the substrate and catalytic residues within the active site, which is facilitated by conformational changes in the enzyme upon substrate binding. nih.govacs.org

Structural Analysis of Isocitrate Lyase and Active Site Characterization

Isocitrate lyase is typically a homotetrameric enzyme, meaning it is composed of four identical protein subunits. acs.orgnih.gov Each subunit is organized into two main domains. nih.gov The larger domain often features a common protein fold known as a TIM barrel, which houses the active site at its C-terminal end. acs.orgnih.gov

The active site is a pocket located at the interface between domains and contains several highly conserved residues essential for catalysis. researchgate.netnih.gov Key features of the active site include:

A Divalent Metal Ion Site: A magnesium (Mg²⁺) or manganese (Mn²⁺) ion is crucial for binding the isocitrate substrate and stabilizing intermediates. nih.govacs.org

Catalytic Dyad/Triad: In many species, a cysteine residue (e.g., Cys191 in M. tuberculosis) and a histidine residue (e.g., His193) are critical for the proton transfers required during catalysis. nih.govebi.ac.uk Other residues, such as lysine (B10760008), may also be involved in stabilizing the substrate. nih.gov

Flexible Loop: A flexible loop near the active site often undergoes a significant conformational change upon substrate binding. nih.govacs.org This "closing" of the active site sequesters the reaction from the solvent and correctly positions the catalytic residues for the reaction to proceed. nih.gov

Structural studies, including X-ray crystallography of ICL from various organisms, have revealed that the binding of the substrate or inhibitors induces this closed conformation, highlighting the dynamic nature of the enzyme during its catalytic cycle. nih.govacs.orgplos.org

Specificity of Isocitrate Lyase for L-threo-isocitrate(3-)

Isocitrate lyase exhibits a high degree of stereospecificity for its substrate. The enzyme specifically catalyzes the cleavage of the naturally occurring isomer, L-threo-isocitrate, which is also referred to as (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate or historically as threo-Ds-isocitrate. enzyme-database.orgnih.gov This specificity is dictated by the precise three-dimensional arrangement of the binding pocket within the active site. The functional groups of L-threo-isocitrate fit into the active site in a specific orientation that allows for proper coordination with the catalytic residues and the metal ion, enabling the retro-aldol cleavage to occur efficiently. Other isomers of isocitrate are not processed effectively, demonstrating the enzyme's stringent requirement for the correct substrate stereochemistry. The Michaelis constant (Km) of purified recombinant Icl from Mycobacterium avium for threo D-(s) isocitrate was determined to be 145 μM, indicating a strong binding affinity for this specific isomer. nih.gov

Aconitase and the Isomerization of Isocitrate from Citrate (B86180)

Role of Aconitase in L-threo-isocitrate(3-) Formation

Aconitase, also known as aconitate hydratase (EC 4.2.1.3), is the enzyme responsible for the stereospecific isomerization of citrate to L-threo-isocitrate. wikipedia.org This reaction is a crucial step in the TCA cycle, as it prepares the molecule for the subsequent oxidative decarboxylation by isocitrate dehydrogenase. proteopedia.org The formation of L-threo-isocitrate is also the essential upstream step that provides the substrate for isocitrate lyase in the glyoxylate cycle. proteopedia.org

The mechanism involves:

Dehydration: Aconitase first removes a water molecule from citrate, forming the enzyme-bound intermediate, cis-aconitate. wikipedia.org This involves a histidine residue (His-101) protonating the hydroxyl group and a serine residue (Ser-642) abstracting a proton to form a double bond. wikipedia.org

Rehydration: The enzyme then adds the water molecule back to the cis-aconitate intermediate, but in a different orientation. wikipedia.orguwec.edu This rehydration is stereospecific, resulting in the formation of the (2R,3S) stereoisomer, L-threo-isocitrate. wikipedia.org

A key structural feature of aconitase is an iron-sulfur cluster ([4Fe-4S]) in its active site, which is unusual as it does not participate in a redox reaction. proteopedia.org Instead, one of the iron atoms of the cluster coordinates the hydroxyl and a carboxyl group of the substrate, facilitating the precise removal and addition of the water molecule required for the isomerization. proteopedia.org

Stereospecificity of Aconitase Reactions with Isocitrate

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.orgwikipedia.org This process is crucial for cellular respiration and energy production. The reaction mechanism of aconitase is characterized by a high degree of stereospecificity, resulting in the exclusive formation of the (2R,3S) stereoisomer of isocitrate, also known as D-threo-isocitrate. wikipedia.orguniprot.org

The catalytic action of aconitase involves a dehydration-hydration mechanism facilitated by an iron-sulfur [4Fe-4S] cluster within the enzyme's active site. uniprot.org A key feature of this mechanism is the "flip" of the cis-aconitate intermediate, which ensures the correct stereochemical outcome of the product. wikipedia.org This strict stereochemical control means that only one specific isocitrate stereoisomer is produced.

Given the high stereospecificity of aconitase for the production of D-threo-isocitrate, it is understood that L-threo-isocitrate(3-) is not a substrate for this enzyme. The precise arrangement of functional groups in the active site of aconitase accommodates citrate and cis-aconitate in a manner that leads specifically to the D-threo product. Any deviation from this specific stereochemistry, as in the case of L-threo-isocitrate(3-), would likely prevent proper binding and catalysis. This is further underscored by studies on aconitase inhibitors, such as fluorocitrate, where different diastereomers of the inhibitor exhibit varying potencies, highlighting the enzyme's sensitivity to the stereochemical configuration of its ligands.

Isocitrate Epimerase Activity on L-threo-isocitrate(3-)

Isocitrate epimerase (EC 5.1.2.6) is an enzyme that catalyzes the interconversion of isocitrate diastereomers. wikipedia.orgqmul.ac.uk This enzyme was first identified in the fungus Penicillium purpurogenum, where it plays a role in the fermentation of L-alloisocitric acid (D-erythro-isocitrate). wikipedia.orgqmul.ac.uk The primary reaction catalyzed by isocitrate epimerase is the reversible epimerization of D-threo-isocitrate to D-erythro-isocitrate. qmul.ac.ukexpasy.org

The activity of isocitrate epimerase on L-threo-isocitrate(3-) has not been explicitly documented in the available scientific literature. The known substrate for this enzyme is D-threo-isocitrate, which it converts to D-erythro-isocitrate by inverting the stereochemistry at one of the two chiral centers. While the enzyme's name suggests a focus on isocitrate, the specific range of its substrate acceptance, particularly concerning the L-stereoisomers, remains an area for further investigation.

Catalytic Function and Stereoisomeric Transformations

The catalytic function of isocitrate epimerase is to alter the stereochemistry of its substrate, thereby transforming one diastereomer into another. qmul.ac.uk This enzymatic activity is crucial for the metabolic pathways of organisms that produce or utilize different stereoisomers of isocitrate. In Penicillium purpurogenum, for instance, the epimerase is essential for the production of L-alloisocitric acid. wikipedia.orgqmul.ac.uk

The precise catalytic mechanism of isocitrate epimerase has not been fully elucidated, and as of now, no crystal structure is available to detail the active site. wikipedia.org However, based on its classification as an epimerase acting on a hydroxy acid, it is likely to follow a general acid-base catalytic mechanism. This would involve the removal of a proton from a carbon atom adjacent to the carboxyl and hydroxyl groups, leading to the formation of a planar enolate intermediate. The subsequent reprotonation of this intermediate from the opposite face would result in the inversion of the stereocenter.

The stereoisomeric transformation catalyzed by isocitrate epimerase is specific to the interconversion of the threo and erythro diastereomers of D-isocitrate. The enzyme's ability to act on other stereoisomers, such as L-threo-isocitrate(3-), has not been established. The study of this enzyme is less extensive compared to other enzymes of the TCA cycle, leaving many aspects of its function and substrate specificity to be explored. wikipedia.org

Metabolic Pathways Involving L Threo Isocitrate 3

Integration of L-threo-isocitrate(3-) in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway for cellular respiration. Within this cycle, the intermediate isocitrate is formed from citrate (B86180) and is subsequently converted to α-ketoglutarate. This conversion is a critical step catalyzed by the enzyme isocitrate dehydrogenase.

The function of isocitrate as an intermediary metabolite is central to oxidative metabolism. However, the enzymatic reactions within the TCA cycle are highly stereospecific. Research on isocitrate dehydrogenases from bovine heart has shown that these enzymes are specific for the D-threo-isocitrate isomer. nih.gov Studies on structural analogs of isocitrate have demonstrated that other stereoisomers are inactive as substrates for these enzymes. nih.gov While one study noted that L-isocitrate can interact with isocitrate dehydrogenase in the absence of the essential cofactor Mg2+, the biologically significant reaction in the presence of the metal ion utilizes D-isocitrate. researchgate.net Consequently, there is no substantive evidence to suggest that L-threo-isocitrate(3-) serves as an active intermediary metabolite in the oxidative metabolism of the TCA cycle.

Table 1: Stereospecificity of Isocitrate Dehydrogenase

| Isomer of Isocitrate | Activity with Isocitrate Dehydrogenase | Role in TCA Cycle |

| D-threo-isocitrate | Active Substrate | Key Intermediate |

| L-threo-isocitrate | Inactive | Not a recognized intermediate |

| Other stereoisomers | Inactive nih.gov | Not recognized intermediates |

L-threo-isocitrate(3-) in the Glyoxylate (B1226380) Cycle

The glyoxylate cycle is an anabolic pathway that serves as a variation of the TCA cycle, occurring in plants, bacteria, protists, and fungi. This cycle is crucial for the synthesis of carbohydrates from two-carbon compounds like acetate (B1210297). A key step in this pathway is the cleavage of isocitrate into succinate (B1194679) and glyoxylate, a reaction catalyzed by the enzyme isocitrate lyase. wikipedia.org

The cleavage of isocitrate by isocitrate lyase allows the glyoxylate cycle to bypass the two decarboxylation steps present in the TCA cycle. wikipedia.org This carbon-conserving feature is essential for organisms that rely on acetate or fatty acids for growth. However, similar to isocitrate dehydrogenase in the TCA cycle, isocitrate lyase exhibits strict stereospecificity. The enzyme specifically acts on the threo-Ds-isocitrate isomer, which corresponds to D-threo-isocitrate. wikipedia.orgenzyme-database.orgnih.govcapes.gov.br There is no scientific literature indicating that L-threo-isocitrate(3-) can be cleaved by isocitrate lyase to bypass the decarboxylation steps.

The interplay between the TCA and glyoxylate cycles is regulated at the level of isocitrate, which stands at a crucial branch point. The distribution of isocitrate between isocitrate dehydrogenase (TCA cycle) and isocitrate lyase (glyoxylate cycle) determines the metabolic fate of the carbon skeletons. nih.gov This regulation is often managed by the phosphorylation and deactivation of isocitrate dehydrogenase, which shunts the flow of isocitrate towards the glyoxylate pathway. nih.gov Given that both enzymes are specific for the D-threo isomer, L-threo-isocitrate(3-) does not participate in this critical metabolic juncture that connects the two cycles.

Table 2: Enzyme Specificity at the TCA and Glyoxylate Cycle Branch Point

| Enzyme | Pathway | Substrate Specificity | Role of L-threo-isocitrate(3-) |

| Isocitrate Dehydrogenase | TCA Cycle | D-threo-isocitrate nih.gov | Inactive nih.gov |

| Isocitrate Lyase | Glyoxylate Cycle | D-threo-isocitrate wikipedia.orgenzyme-database.org | Not a substrate |

Anaplerotic and Cataplerotic Roles of L-threo-isocitrate(3-)

Anaplerotic reactions are those that replenish the intermediates of a metabolic cycle, while cataplerotic reactions are those that drain them for biosynthetic purposes. wikipedia.orgnih.govnih.gov These processes are vital for maintaining the homeostasis of the TCA cycle, which serves as a central hub for both energy production and the synthesis of precursors for amino acids, lipids, and nucleotides. wikipedia.orgresearchgate.net Since the available scientific evidence indicates that L-threo-isocitrate(3-) is not an active intermediate within the TCA cycle due to enzyme stereospecificity, it does not have a recognized anaplerotic or cataplerotic role. The replenishment and removal of cycle intermediates concern the biologically active D-threo isomer.

L-threo-isocitrate(3-) in Gluconeogenesis

Gluconeogenesis is the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. wikipedia.org The glyoxylate cycle is directly linked to gluconeogenesis in organisms where it is present, as it allows for the net conversion of acetyl-CoA (derived from fats) into succinate. wikipedia.org Succinate can then be converted to oxaloacetate, which is a key starting material for the gluconeogenic pathway. youtube.com This connection is fundamental for seedlings, for example, to convert stored fats into sugars for energy. wikipedia.org As the entry point into this sequence is the isocitrate lyase reaction, which is specific for D-threo-isocitrate, L-threo-isocitrate(3-) is not involved in this pathway leading to gluconeogenesis.

Minor Pathways and Alternative Metabolic Fates of L-threo-isocitrate(3-)

Beyond its central role in the tricarboxylic acid (TCA) cycle, L-threo-isocitrate(3-) can be directed into alternative metabolic routes. These pathways, often prominent under specific physiological conditions or in particular organisms, represent important metabolic flexibility. The two primary alternative fates for L-threo-isocitrate(3-) are the glyoxylate shunt and the methylcitrate cycle.

The branch point between the TCA cycle and the glyoxylate shunt is a critical juncture in the metabolism of many microbes. biorxiv.org The glyoxylate shunt bypasses the two decarboxylation steps of the TCA cycle, enabling the net conversion of two-carbon compounds like acetate into four-carbon intermediates, which are essential for biosynthesis. biorxiv.orgnih.gov This pathway is particularly crucial for microorganisms growing on acetate or fatty acids as their sole carbon source. nih.gov In this shunt, isocitrate is cleaved by isocitrate lyase directly into succinate and glyoxylate. nih.gov The activity of isocitrate lyase and its competition with isocitrate dehydrogenase for their common substrate, isocitrate, determines the flow of metabolites through either the TCA cycle or the glyoxylate shunt. biorxiv.org In some bacteria, such as Escherichia coli, this partitioning is regulated by the phosphorylation and subsequent inactivation of isocitrate dehydrogenase, which redirects isocitrate towards the glyoxylate pathway. biorxiv.orgnih.gov

Another significant alternative metabolic fate for isocitrate-related metabolites is the methylcitrate cycle, which is essential for the metabolism of propionyl-CoA, a product of the breakdown of odd-chain fatty acids. wikipedia.org This cycle is structurally similar to the TCA cycle and shares some of its enzymes. wikipedia.org The pathway begins with the condensation of propionyl-CoA and oxaloacetate to form methylcitrate. cam.ac.uk Through a series of reactions analogous to the TCA cycle, involving dehydration and rehydration steps, methylisocitrate is formed. wikipedia.org This intermediate is then cleaved by methylisocitrate lyase (or isocitrate lyase in some organisms like Mycobacterium tuberculosis) into pyruvate (B1213749) and succinate. wikipedia.orgcam.ac.uk The methylcitrate cycle is vital for detoxifying cells from toxic propionyl-CoA and is crucial for the survival of certain bacteria, including pathogens, on fatty acids. wikipedia.orgnih.gov

The table below summarizes the key aspects of these two minor pathways for L-threo-isocitrate(3-).

| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Cellular Significance | Organisms |

| Glyoxylate Shunt | Isocitrate lyase (ICL), Malate synthase | Isocitrate, Acetyl-CoA | Succinate, Glyoxylate, Malate | Anaplerotic pathway for growth on two-carbon compounds (e.g., acetate, fatty acids) by bypassing CO2 loss. biorxiv.orgnih.gov | Bacteria, fungi, protists, plants, and some invertebrates. nih.govresearchgate.net |

| Methylcitrate Cycle | Methylcitrate synthase, Methylcitrate dehydratase, Aconitase, Methylisocitrate lyase (or Isocitrate lyase) | Propionyl-CoA, Oxaloacetate | Pyruvate, Succinate | Metabolism and detoxification of propionyl-CoA derived from odd-chain fatty acids. wikipedia.orgnih.gov | Bacteria and fungi. wikipedia.org |

Regulation of L Threo Isocitrate 3 Metabolism

Transcriptional Regulation of Enzymes Metabolizing L-threo-isocitrate(3-)

The expression of genes encoding enzymes that metabolize L-threo-isocitrate(3-), primarily isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL), is subject to transcriptional control. This level of regulation allows the cell to adapt to different carbon sources and metabolic needs over a longer timescale.

In many organisms, the genes for the glyoxylate (B1226380) shunt enzymes, including isocitrate lyase, are organized in operons. nih.gov For instance, in Escherichia coli, the aceBAK operon includes the genes for isocitrate lyase (aceA), malate synthase A (aceB), and isocitrate dehydrogenase kinase/phosphatase (aceK). nih.gov The expression of this operon is induced when cells are grown on acetate (B1210297) or fatty acids, which necessitates the activity of the glyoxylate shunt for carbon assimilation. nih.govasm.org Conversely, the presence of glucose leads to catabolite repression, significantly reducing the transcription of these genes. asm.orgnih.gov

In Saccharomyces cerevisiae, the transcription of the ICL1 gene, which encodes isocitrate lyase, is also tightly regulated by the available carbon source. nih.gov The steady-state mRNA levels of ICL1 are high during growth on non-fermentable carbon sources like ethanol and are repressed in the presence of glucose. nih.gov This regulation is mediated by specific upstream activating sequences (UAS) and upstream repressing sequences (URS) within the ICL1 promoter. nih.gov

In the context of Mycobacterium smegmatis, the expression of the icl1 gene, encoding the primary isocitrate lyase, is strongly upregulated during growth on acetate compared to glucose. asm.org This induction is positively regulated by the transcriptional activator RamB, which binds to specific sites in the icl1 promoter. asm.org Furthermore, the cAMP receptor protein (Crp) has been shown to repress icl1 expression when glucose is available. asm.org

Post-Translational Modification of L-threo-isocitrate(3-) Metabolizing Enzymes

Rapid adjustments in L-threo-isocitrate(3-) metabolism are often achieved through post-translational modifications of key enzymes, which can alter their catalytic activity in response to immediate cellular signals.

In some prokaryotes, such as E. coli, isocitrate dehydrogenase (IDH) is a key regulatory point controlled by reversible phosphorylation. nih.govnih.gov This covalent modification acts as a switch to direct the flow of isocitrate through either the TCA cycle or the glyoxylate bypass. nih.gov IDH is inactivated upon phosphorylation of a specific serine residue (Ser113) located within its active site. nih.govpnas.org The introduction of the negatively charged phosphate group electrostatically hinders the binding of the negatively charged isocitrate substrate, thereby inhibiting enzyme activity. nih.gov

This phosphorylation is catalyzed by a bifunctional enzyme, IDH kinase/phosphatase, which itself is regulated by the levels of various metabolic intermediates. nih.gov The kinase activity is stimulated by intermediates of the glyoxylate and glycolytic pathways, while the phosphatase activity is activated by TCA cycle intermediates and pyruvate (B1213749). nih.gov This intricate system allows for a sensitive and flexible response to the cell's metabolic state. nih.gov While this specific mechanism is well-documented in prokaryotes, post-translational modifications, including phosphorylation, also influence the activity of human IDH isoforms. uark.edunih.gov

Allosteric regulation provides another layer of immediate control over IDH activity. This involves the binding of effector molecules to a site distinct from the active site, inducing a conformational change that either enhances or diminishes the enzyme's function. units.itwikipedia.org

Human NAD-dependent isocitrate dehydrogenase (IDH3) is a heterooctamer that is allosterically regulated by several metabolites. nih.govnih.govresearchgate.net Citrate (B86180) and ADP act as allosteric activators, promoting a conformational change that increases the enzyme's affinity for isocitrate. nih.gov Conversely, NADH and ATP can act as allosteric inhibitors. nih.govresearchgate.net The binding of these effectors to the regulatory subunits of the enzyme complex modulates its catalytic activity to match the cell's energy status. nih.gov

| Metabolic Effector | Effect on Isocitrate Dehydrogenase Activity | Regulatory Mechanism |

| ADP | Activation | Allosteric |

| ATP | Inhibition (at high concentrations) | Allosteric |

| Citrate | Activation | Allosteric |

| NADH | Inhibition | Allosteric |

This table summarizes the allosteric regulation of human NAD-dependent isocitrate dehydrogenase by key metabolic effectors.

Isocitrate lyase (ICL), the first committed enzyme of the glyoxylate shunt, is also subject to allosteric regulation, which allows for the fine-tuning of carbon flux into this pathway. Several metabolic intermediates have been identified as allosteric inhibitors of ICL.

Phosphoenolpyruvate (PEP), a key glycolytic intermediate, is a potent allosteric inhibitor of ICL from many organisms. This feedback inhibition prevents the simultaneous operation of the glyoxylate cycle and glycolysis, which would lead to a futile cycle. Other intermediates of the TCA cycle, such as succinate (B1194679) and malate, can also inhibit ICL activity. researchgate.net In some bacteria, pyruvate has been shown to be a competitive inhibitor of isocitrate lyase. nih.gov

In Mycobacterium tuberculosis, isocitrate lyase 2 (ICL2) is allosterically activated by acetyl-CoA and propionyl-CoA. biorxiv.org The binding of these molecules, which are not substrates for the enzyme, induces a conformational change that enhances its catalytic activity. biorxiv.org This activation is crucial for the bacterium's ability to survive on non-glycolytic substrates during infection. biorxiv.org

| Metabolic Effector | Organism/Enzyme | Effect on Isocitrate Lyase Activity | Regulatory Mechanism |

| Phosphoenolpyruvate (PEP) | Various | Inhibition | Allosteric |

| Succinate | Various | Inhibition | Allosteric/Mixed-type researchgate.net |

| Malate | Various | Inhibition | Competitive researchgate.net |

| Pyruvate | Arthrobacter species | Inhibition | Competitive nih.gov |

| Acetyl-CoA | Mycobacterium tuberculosis ICL2 | Activation | Allosteric biorxiv.org |

| Propionyl-CoA | Mycobacterium tuberculosis ICL2 | Activation | Allosteric biorxiv.org |

This interactive table outlines the allosteric regulation and inhibition of isocitrate lyase by various metabolic effectors.

Metabolic Flux Control and L-threo-isocitrate(3-) Homeostasis

The distribution of L-threo-isocitrate(3-) between the TCA cycle and the glyoxylate shunt is a critical aspect of metabolic flux control. nih.gov This partitioning is essential for maintaining cellular homeostasis, particularly when cells are grown on two-carbon compounds. The relative activities of isocitrate dehydrogenase and isocitrate lyase, which compete for the common substrate isocitrate, determine the direction of carbon flow. nih.govwikipedia.org

Metabolic control analysis has shown that the control of flux through a metabolic pathway is often distributed among several enzymes. nih.gov Therefore, the regulation of L-threo-isocitrate(3-) metabolism is not solely dependent on a single "rate-limiting" enzyme but rather on the concerted action and regulation of multiple enzymes in the connected pathways. nih.gov The phosphorylation-dephosphorylation cycle of IDH in E. coli is a prime example of a mechanism that directly controls the flux of isocitrate into the glyoxylate bypass. nih.gov

Influence of Nutrient Availability on L-threo-isocitrate(3-) Metabolism

The availability of different nutrients profoundly influences the metabolic pathways that utilize L-threo-isocitrate(3-). The carbon source is a primary determinant of the operational status of the glyoxylate shunt. As previously discussed, growth on acetate or fatty acids necessitates the activation of isocitrate lyase to replenish TCA cycle intermediates and support gluconeogenesis. asm.orgwikipedia.org

In the cyanobacterium Prochlorococcus, nutrient starvation, particularly iron limitation, has a significant impact on isocitrate dehydrogenase activity. plos.org Iron starvation leads to a complete loss of IDH activity, potentially due to oxidative inactivation, which would affect the C/N balance in the cell. plos.org Nitrogen availability also plays a role, as the product of the IDH reaction, α-ketoglutarate, is the carbon skeleton used for nitrogen assimilation. plos.org

Compartmentalization of L-threo-isocitrate(3-) Metabolism

The metabolism of L-threo-isocitrate(3-), a key intermediate in cellular metabolism, is not uniformly distributed throughout the cell. Instead, it is highly organized and segregated into distinct subcellular compartments. This compartmentalization is crucial for regulating metabolic pathways, maintaining redox balance, and separating competing biochemical processes. nih.gov The distribution of L-threo-isocitrate(3-) metabolism is primarily dictated by the specific localization of different isozymes of isocitrate dehydrogenase (IDH), the enzyme responsible for its conversion.

In eukaryotic cells, the metabolism of L-threo-isocitrate(3-) predominantly occurs in the mitochondria, cytosol, and peroxisomes, with an additional location in the chloroplasts of plant cells. nih.govresearchgate.net This segregation allows for distinct pools of metabolites and cofactors to be maintained, enabling specialized functions within each organelle.

Subcellular Distribution of Isocitrate Dehydrogenase Isozymes

The enzymes that catalyze the oxidative decarboxylation of isocitrate, isocitrate dehydrogenases, exist in several isoforms that differ in their subcellular location and their requirement for either NAD⁺ or NADP⁺ as a cofactor. researchgate.netpnas.org

Mitochondria : This organelle contains two distinct isocitrate dehydrogenases. IDH3 is an NAD⁺-dependent enzyme and a critical component of the tricarboxylic acid (TCA) cycle, playing a central role in aerobic energy production. nih.govwikipedia.org The mitochondrial matrix also houses IDH2, an NADP⁺-dependent isozyme that contributes to the mitochondrial NADPH pool, which is vital for antioxidant defense and various biosynthetic processes. researchgate.netnih.gov

Cytosol : The cytoplasm contains the NADP⁺-dependent isozyme, IDH1. pnas.orgwikipedia.org This enzyme is a primary producer of NADPH in the cytosol, providing the necessary reducing power for reductive biosynthesis and maintaining the cellular redox state, particularly through the reduction of glutathione (B108866). nih.govnih.govwikipedia.org

Peroxisomes : IDH1 is also found within peroxisomes. nih.govwikipedia.org In this organelle, the NADPH generated by IDH1 is utilized for intraperoxisomal reductive processes, such as the β-oxidation of very long-chain fatty acids. wikipedia.orgcell.com

Chloroplasts : In plants, a significant portion of NADP⁺-isocitrate dehydrogenase activity is located in chloroplasts. nih.gov This localization suggests a role in supplying α-ketoglutarate for amino acid synthesis. nih.gov

The relative distribution of these isozymes can vary significantly between different species and even between different tissues within the same organism. nih.gov For instance, in pig heart tissue, the mitochondrial NADP⁺-dependent isozyme is predominant, whereas the liver exhibits a higher proportion of the cytosolic isozyme. nih.gov In the protozoan Euglena gracilis, the NAD⁺-linked IDH is exclusively mitochondrial, while the NADP⁺-linked activity is found in both the mitochondria (14.5%) and the cytosol (80.1%). tandfonline.com

The following table summarizes the primary locations and functions of the human isocitrate dehydrogenase isozymes.

| Isozyme | Subcellular Location(s) | Cofactor | Primary Function(s) |

| IDH1 | Cytosol, Peroxisomes researchgate.netwikipedia.org | NADP⁺ wikipedia.org | Cytosolic NADPH production for antioxidant defense and biosynthesis; Peroxisomal fatty acid oxidation. nih.govnih.govwikipedia.org |

| IDH2 | Mitochondria researchgate.netpnas.org | NADP⁺ researchgate.net | Mitochondrial NADPH production for redox balance; Regulation of oxidative respiration. researchgate.netnih.gov |

| IDH3 | Mitochondria researchgate.netpnas.org | NAD⁺ nih.gov | Key regulatory enzyme in the Tricarboxylic Acid (TCA) cycle for ATP production. nih.govwikipedia.org |

Research Findings on Enzyme Distribution

Detailed studies involving cell fractionation and enzyme assays have quantified the distribution of isocitrate dehydrogenase activity across different compartments. Research on pea leaves, for example, revealed the specific partitioning of NADP⁺-isocitrate dehydrogenase activity.

The table below presents data on the subcellular distribution of NADP⁺-isocitrate dehydrogenase activity in pea leaf protoplasts.

| Subcellular Fraction | Percentage of Total Activity | Reference |

| Soluble (Cytosol) | ~89% | nih.gov |

| Chloroplasts | ~10% | nih.gov |

| Peroxisomes | <1% | nih.gov |

This compartmentalization necessitates the transport of L-threo-isocitrate(3-) and related metabolites across organellar membranes. For example, isocitrate produced in the mitochondria can be transported to the cytosol via the citrate/isocitrate carrier. nih.gov In the cytosol, IDH1 converts it to α-ketoglutarate, generating NADPH. nih.gov This process effectively acts as a shuttle, transferring reducing equivalents (in the form of NADPH) from the mitochondria to the cytosol, where they can be used for biosynthetic reactions. nih.gov The distinct localization of L-threo-isocitrate(3-) metabolism is therefore fundamental to the integration of cellular metabolic pathways and the maintenance of homeostasis. nih.gov

Biological Roles and Physiological Implications of L Threo Isocitrate 3

Role of L-threo-isocitrate(3-) in Microbial Physiology

In microbes, L-threo-isocitrate(3-) is central to metabolic flexibility, enabling adaptation to diverse environmental conditions and nutrient availability. Its metabolism is tightly regulated to balance the cell's need for energy, reducing equivalents, and biosynthetic precursors.

L-threo-isocitrate(3-) is at the heart of carbon assimilation in numerous bacteria, particularly when growing on two-carbon compounds like acetate (B1210297) or fatty acids. This process is primarily mediated by the enzymes of the glyoxylate (B1226380) shunt.

Escherichia coli and Corynebacterium glutamicum : In these model organisms, L-threo-isocitrate(3-) serves as the substrate for two key enzymes: isocitrate dehydrogenase (ICD) in the TCA cycle and isocitrate lyase (ICL) in the glyoxylate shunt. When glucose is abundant, the TCA cycle is favored, and ICD converts isocitrate to α-ketoglutarate, generating NADPH and driving ATP production. However, when these bacteria are grown on acetate, the glyoxylate shunt is activated. ICL cleaves L-threo-isocitrate(3-) into succinate (B1194679) and glyoxylate, bypassing the decarboxylation steps of the TCA cycle and conserving carbon skeletons for biosynthesis. This metabolic switch is crucial for producing essential amino acids like L-threonine. nih.govmdpi.comnih.gov

Mycobacterium tuberculosis : For this pathogenic bacterium, the glyoxylate shunt is essential for virulence and persistence within the host. Inside host macrophages, M. tuberculosis relies on fatty acids as a primary carbon source. The metabolism of these fatty acids generates acetyl-CoA, which is channeled into the glyoxylate shunt. The cleavage of L-threo-isocitrate(3-) by isocitrate lyase is a critical step, allowing the bacterium to synthesize carbohydrates and other essential molecules from the host's lipids, thereby sustaining the infection.

Leptospira : Pathogenic Leptospira species also depend on fatty acid oxidation for energy and carbon. The presence and activity of isocitrate lyase indicate that the glyoxylate shunt, and therefore the metabolism of L-threo-isocitrate(3-), is vital for their carbon assimilation and survival during infection.

The ability of bacteria to adapt to different carbon sources is directly linked to the regulation of L-threo-isocitrate(3-) metabolism. The choice of carbon source dictates the metabolic flux through either the TCA cycle or the glyoxylate shunt.

When bacteria encounter nutrient-rich environments with abundant glucose, the glyoxylate shunt is typically repressed, and L-threo-isocitrate(3-) is preferentially metabolized through the TCA cycle. Conversely, when bacteria must subsist on less favorable carbon sources such as acetate, ethanol, or fatty acids, the glyoxylate shunt is induced. nih.govnih.gov This adaptation allows for the net synthesis of C4 compounds (like succinate) from C2 compounds (acetyl-CoA), a feat impossible through the TCA cycle alone. This differential utilization of carbon sources can influence the composition and function of microbial communities. nih.gov For instance, certain carbon sources may selectively enrich for bacteria with a high capacity for glyoxylate shunt metabolism. nih.gov

Table 1: Influence of Carbon Source on the Metabolic Fate of L-threo-isocitrate(3-) in Bacteria

| Carbon Source | Dominant Pathway | Key Enzyme Acting on Isocitrate | Primary Metabolic Outcome |

|---|---|---|---|

| Glucose | TCA Cycle | Isocitrate Dehydrogenase (ICD) | Energy Production (ATP, NADH) |

| Acetate | Glyoxylate Shunt | Isocitrate Lyase (ICL) | Carbon Assimilation (Biosynthesis) |

| Fatty Acids | Glyoxylate Shunt | Isocitrate Lyase (ICL) | Carbon Assimilation (Biosynthesis) |

| Fructose | TCA Cycle / Glycolysis | Isocitrate Dehydrogenase (ICD) | Energy Production |

| Sucrose | TCA Cycle / Glycolysis | Isocitrate Dehydrogenase (ICD) | Energy Production |

Role of L-threo-isocitrate(3-) in Fungal Metabolism (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica, Sclerotium rolfsii)

In fungi, L-threo-isocitrate(3-) is a crucial metabolite involved in primary and secondary metabolism, influencing growth, development, and the production of a vast array of bioactive compounds.

The metabolism of L-threo-isocitrate(3-) directly supports fungal growth by providing energy and essential building blocks.

Saccharomyces cerevisiae : In this model yeast, L-threo-isocitrate(3-) is metabolized in the mitochondria via the TCA cycle to generate ATP. It is also a precursor for the synthesis of glutamate (B1630785) and glutamine, which are vital for nitrogen metabolism and protein synthesis. The regulation of isocitrate-metabolizing enzymes is critical for managing carbon and nitrogen resources to support cell proliferation.

Secondary metabolites are diverse compounds produced by fungi that are not essential for growth but often play roles in ecological interactions or have applications as pharmaceuticals. unl.ptnih.gov The synthesis of these compounds is energetically expensive and is tightly linked to primary metabolism, where L-threo-isocitrate(3-) is a key node.

The cytosolic acetyl-CoA derived from mitochondrial citrate (B86180) (and thus from isocitrate) is a fundamental building block for major classes of secondary metabolites, including polyketides and some terpenes. mdpi.com Therefore, the regulation of L-threo-isocitrate(3-) levels and its transport across the mitochondrial membrane can directly influence the production of these compounds. Global regulators of secondary metabolism, such as LaeA, often exert their effects by modulating the expression of genes involved in both primary and secondary metabolic pathways, creating a coordinated response to environmental signals. nih.govresearchgate.net For example, altering the carbon flux at the isocitrate branch point can redirect precursors from energy production towards the synthesis of valuable secondary metabolites like antibiotics or pigments. researchgate.net

Table 2: Role of Isocitrate-Derived Metabolites in Fungal Processes

| Isocitrate-Derived Precursor | Cellular Location | Key Fungal Process | Example Fungal Product |

|---|---|---|---|

| α-Ketoglutarate | Mitochondria | Amino Acid Synthesis | Glutamate, Proline |

| Cytosolic Acetyl-CoA | Cytosol | Lipid Synthesis | Triacylglycerides (Y. lipolytica) |

| Cytosolic Acetyl-CoA | Cytosol | Secondary Metabolism | Polyketides (e.g., Penicillin) |

Role of L-threo-isocitrate(3-) in Plant Physiology (e.g., Arabidopsis, Chlamydomonas reinhardtii)

In plants and algae, L-threo-isocitrate(3-) metabolism is compartmentalized and plays diverse roles in energy production, carbon assimilation, and redox regulation.

Arabidopsis thaliana : In this model plant, L-threo-isocitrate(3-) is an intermediate in the mitochondrial TCA cycle, essential for respiration in all tissues. Additionally, in germinating oilseed rape, the glyoxylate cycle, located in specialized peroxisomes called glyoxysomes, is highly active. Here, isocitrate lyase cleaves L-threo-isocitrate(3-) to enable the conversion of stored fats into sugars, providing energy and carbon for the growing seedling. The activity of isocitrate-metabolizing enzymes is also linked to nitrogen assimilation, as the α-ketoglutarate produced from isocitrate is the carbon skeleton used for incorporating ammonia.

Chlamydomonas reinhardtii : This unicellular green alga displays remarkable metabolic flexibility. L-threo-isocitrate(3-) is central to this adaptability. In the dark, Chlamydomonas can grow on acetate, a process that requires an active glyoxylate shunt where isocitrate lyase is a key enzyme. nih.gov The activity of enzymes involved in isocitrate metabolism, such as isocitrate lyase, is subject to redox regulation via the thioredoxin system. nih.gov This allows the cell to coordinate metabolic activity with the light-dependent redox state of the cell, ensuring that carbon assimilation pathways are active under appropriate conditions. nih.gov Furthermore, isocitrate metabolism is integrated with photosynthetic carbon fixation, which occurs in the chloroplast, highlighting the complex interplay of metabolic pathways in photosynthetic eukaryotes. nih.govescholarship.org

Carbon Metabolism in Germinating Seeds and Photosynthetic Organisms

In germinating seeds, particularly those rich in lipids, and in various photosynthetic organisms, isocitrate is a crucial intermediate in the glyoxylate cycle . This metabolic pathway is an anabolic variation of the tricarboxylic acid (TCA) cycle that facilitates the synthesis of carbohydrates from fatty acids.

The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids, into succinate and malate. These compounds can then be used for gluconeogenesis, providing the growing seedling with essential sugars for energy and structural components before it becomes photosynthetically active.

The key enzymes of the glyoxylate cycle are isocitrate lyase and malate synthase. Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. This enzyme is highly specific for D-threo-isocitrate.

In photosynthetic organisms, isocitrate is also involved in photorespiration , a process that occurs when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate instead of carboxylating it. wikipedia.org While often considered a wasteful process, photorespiration is essential for salvaging carbon and is integrated with other metabolic pathways. nih.govkhanacademy.org However, there is no evidence to suggest the direct involvement of L-threo-isocitrate(3-) in the photorespiratory pathway.

Table 1: Key Enzymes in Isocitrate Metabolism in Plants and Microorganisms

| Enzyme | Pathway | Substrate | Product(s) | Cellular Location |

|---|---|---|---|---|

| Aconitase | Krebs Cycle, Glyoxylate Cycle | Citrate | D-threo-isocitrate | Mitochondria, Cytosol |

| Isocitrate Dehydrogenase | Krebs Cycle | D-threo-isocitrate | α-ketoglutarate, CO2, NADH/NADPH | Mitochondria, Cytosol |

| Isocitrate Lyase | Glyoxylate Cycle | D-threo-isocitrate | Succinate, Glyoxylate | Glyoxysomes (plants), Cytosol (bacteria) |

Response to Environmental Stress

Plants, being sessile organisms, have evolved intricate mechanisms to respond to various environmental stresses such as drought, salinity, and extreme temperatures. These responses often involve significant metabolic reprogramming.

Under salt stress, the expression of the gene encoding for isocitrate lyase has been shown to be induced in rice. nih.gov This suggests a potential shift in energy metabolism from the TCA cycle towards the glyoxylate cycle to adapt to the stress conditions. The glyoxylate cycle can provide the necessary intermediates for biosynthesis and energy production when the TCA cycle is impaired. nih.gov

While isocitrate metabolism is clearly linked to stress responses, there is currently no research that specifically implicates L-threo-isocitrate(3-) in these adaptive mechanisms. The focus of existing studies remains on the well-established role of D-threo-isocitrate and its associated enzymes.

L-threo-isocitrate(3-) in General Eukaryotic and Mammalian Metabolism

In general eukaryotic and mammalian metabolism, isocitrate is a pivotal intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle). This cycle is the central hub of cellular respiration, occurring in the mitochondria, and is responsible for the oxidation of acetyl-CoA into carbon dioxide, generating ATP, NADH, and FADH2.

The conversion of citrate to isocitrate is catalyzed by the enzyme aconitase. proteopedia.orgwikipedia.org Subsequently, the enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADH and releasing a molecule of carbon dioxide. qmul.ac.uk

Crucially, both aconitase and isocitrate dehydrogenase are stereospecific. proteopedia.orgnih.gov They act on the D-threo isomer of isocitrate. Studies on isocitrate dehydrogenase from bovine heart have shown that other stereoisomers of related compounds are inactive, strongly indicating that L-threo-isocitrate(3-) does not serve as a substrate for this key enzyme in the Krebs cycle. nih.gov

While the glyoxylate cycle, which utilizes isocitrate, is generally considered absent in vertebrates, some studies have identified the presence of its key enzymes, isocitrate lyase and malate synthase, in mammalian cartilage, suggesting a potential for this pathway in specific tissues. nih.gov However, even in this context, the substrate for isocitrate lyase is the D-threo isomer.

Table 2: Isocitrate in Major Metabolic Pathways

| Pathway | Organism Group | Function | Role of Isocitrate | Active Isomer |

|---|---|---|---|---|

| Krebs Cycle (TCA Cycle) | Eukaryotes, Mammals | Cellular Respiration, Energy Production | Intermediate | D-threo-isocitrate |

| Glyoxylate Cycle | Plants, Bacteria, Fungi | Carbohydrate synthesis from fats | Key Intermediate | D-threo-isocitrate |

| Photorespiration | Photosynthetic Organisms | Carbon Salvage | Not directly involved | N/A |

Investigative Methodologies for L Threo Isocitrate 3

Advanced Analytical Techniques for L-threo-isocitrate(3-) Quantification in Biological Matrices

Accurate quantification of L-threo-isocitrate(3-) is challenging due to the presence of its structural isomer, citrate (B86180), which often coexists in biological matrices at higher concentrations. Advanced analytical techniques, primarily based on mass spectrometry (MS), have been developed to overcome this challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating and detecting citrate and isocitrate. researchgate.net For GC-MS analysis, derivatization is typically required to make the molecules volatile. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantifying these isomers in various samples like plasma, serum, tissues, and culture media. researchgate.netassaygenie.com

A significant advancement is Direct-Infusion Tandem Mass Spectrometry (DI-MS/MS) combined with Differential Ion-Mobility Spectrometry (DMS) . This method allows for the high-throughput quantification of citrate isomers without prior chromatographic separation. nih.gov By exploiting differences in the gas-phase fragmentation patterns and ion mobility of the isomers, DI-DMS-MS/MS can reliably distinguish and quantify L-threo-isocitrate(3-) and citrate. nih.gov For instance, specific precursor-to-product ion transitions can be monitored; for isocitrate, the transition m/z 191 to 73 has been used for quantification. nih.gov

Chemical tagging is another innovative approach. By attaching piperidine-based chemical tags to the carboxylic acid groups, the signal-to-noise ratio for both citrate and isocitrate can be significantly increased in MS analysis. This tagging strategy also induces distinct fragmentation patterns upon collision-induced dissociation, facilitating unambiguous differentiation of the isomers. acs.org An 8-fold increase in signal-to-noise for isocitrate has been reported using this method. acs.org

| Technique | Principle | Key Findings/Advantages | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Enables separation and quantification of stereoisomers. | nih.gov |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry for specific detection. | High sensitivity and specificity for quantification in complex biological samples. | researchgate.net |

| DI-DMS-MS/MS | Direct infusion combined with ion mobility and tandem mass spectrometry. | High-throughput quantification without chromatography; differentiates isomers based on fragmentation and ion mobility. Low limit of quantification reported below 5.5 nM. | nih.gov |

| Chemical Tagging with MS | Derivatization with piperidine-based tags to enhance ionization and induce specific fragmentation. | Increases signal-to-noise ratio (8-fold for isocitrate) and provides distinct mass spectra for isomers. | acs.org |

Isotopic Tracing and 13C-Metabolic Flux Analysis (13C-MFA) of L-threo-isocitrate(3-) Fluxes

Isotopic tracing is a powerful technique to map the flow of atoms through metabolic pathways. 13C-Metabolic Flux Analysis (13C-MFA) is a specific application that uses substrates labeled with the stable isotope carbon-13 (¹³C) to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.comnih.gov

In the context of L-threo-isocitrate(3-), cells are cultured with a ¹³C-labeled carbon source, such as [¹³C]glucose or [¹³C]glutamine. creative-proteomics.com As these substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, including L-threo-isocitrate(3-) and others in the Tricarboxylic Acid (TCA) cycle. By measuring the mass distribution of these labeled metabolites using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through the enzymatic reactions that produce and consume L-threo-isocitrate(3-). creative-proteomics.comcreative-proteomics.com

This methodology has been instrumental in understanding the metabolic rewiring in various organisms and disease states. For example, 13C-MFA has been used to identify an unusual route for pyruvate (B1213749) metabolism in mycobacteria that involves isocitrate lyase, a key enzyme acting on L-threo-isocitrate(3-). It provides a quantitative framework to understand how the flux through enzymes like aconitase and isocitrate dehydrogenase is regulated under different physiological conditions. nih.govnih.gov The five basic steps of 13C-MFA include experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation via computational modeling, and statistical analysis. creative-proteomics.com

Enzymatic Assays for L-threo-isocitrate(3-) Metabolizing Enzymes

The activity of enzymes that metabolize L-threo-isocitrate(3-), primarily aconitase and isocitrate dehydrogenase (IDH), can be measured using specific enzymatic assays. These assays are crucial for studying enzyme kinetics, regulation, and the effects of inhibitors or mutations.

Aconitase Assays: The activity of aconitase, which catalyzes the isomerization of citrate to L-threo-isocitrate(3-), is typically measured using a coupled enzyme reaction. sigmaaldrich.com In this assay, the L-threo-isocitrate(3-) produced by aconitase is immediately used as a substrate by an excess of isocitrate dehydrogenase. sigmaaldrich.comcaymanchem.com The subsequent oxidation of L-threo-isocitrate(3-) by IDH produces NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. caymanchem.com Alternatively, the NADPH can be used to reduce a dye, resulting in a colorimetric product measured at a different wavelength (e.g., 450 nm or 565 nm). sigmaaldrich.comsigmaaldrich.combioassaysys.com These assays are available as commercial kits and can be used with various biological samples, including tissue homogenates and cell lysates. sigmaaldrich.comcaymanchem.comsigmaaldrich.com

Isocitrate Dehydrogenase (IDH) Assays: The activity of IDH is measured more directly by monitoring the production of NADPH (for NADP⁺-dependent IDH1 and IDH2) or NADH (for NAD⁺-dependent IDH3). sigmaaldrich.comsigmaaldrich.com The reaction mixture typically includes the enzyme source, L-threo-isocitrate(3-), the appropriate cofactor (NADP⁺ or NAD⁺), and a divalent cation like Mn²⁺ or Mg²⁺. sigmaaldrich.comsigmaaldrich.com The rate of NADPH or NADH formation is directly proportional to the IDH activity and is quantified by measuring the increase in absorbance at 340 nm. sigmaaldrich.comnih.gov Colorimetric assays are also common, where the produced NADPH reduces a tetrazolium salt (like MTT or INT) to a colored formazan (B1609692) product. assaygenie.combmrservice.com

| Enzyme | Assay Principle | Detection Method | Wavelength | Reference |

|---|---|---|---|---|

| Aconitase | Coupled reaction with Isocitrate Dehydrogenase. | Spectrophotometric (NADPH production) | 340 nm | caymanchem.com |

| Aconitase | Coupled reaction with IDH and a dye. | Colorimetric (dye reduction) | 450 nm or 565 nm | sigmaaldrich.comsigmaaldrich.combioassaysys.com |

| Isocitrate Dehydrogenase | Direct measurement of cofactor reduction. | Spectrophotometric (NADPH/NADH production) | 340 nm | sigmaaldrich.comableweb.org |

| Isocitrate Dehydrogenase | Coupled reaction with a tetrazolium salt. | Colorimetric (formazan production) | 450 nm, 492 nm, or 565 nm | assaygenie.comsigmaaldrich.combmrservice.com |

Mutational Analysis of Genes Encoding L-threo-isocitrate(3-) Metabolizing Enzymes

Mutational analysis, particularly site-directed mutagenesis , is a fundamental technique for investigating the structure-function relationships of enzymes. youtube.com By altering specific amino acid residues in the genes encoding aconitase or isocitrate dehydrogenase, researchers can probe the roles of these residues in substrate binding, catalysis, and regulation.

For example, site-directed mutagenesis of serine-711 (S711) in cytosolic aconitase (also known as Iron Regulatory Protein 1, IRP1) has been performed to mimic phosphorylation. nih.gov Replacing S711 with aspartate (D) or glutamate (B1630785) (E) selectively impaired the enzyme's ability to convert citrate to isocitrate, while the reverse reaction (isocitrate to cis-aconitate) was less affected. This suggests that specific residues can differentially impact the two half-reactions of the aconitase mechanism. nih.gov Similarly, mutations in the active site of isocitrate dehydrogenase have been extensively studied, revealing key residues for substrate specificity and catalytic activity. pnas.org Such studies are critical for understanding the molecular basis of enzyme function and the pathogenic mechanisms of mutations found in diseases like cancer. sigmaaldrich.combmrservice.com

Proteomic Approaches for Enzyme Abundance and Post-translational Modifications

Proteomics provides a large-scale view of the proteins present in a cell or tissue, including their abundance and any post-translational modifications (PTMs). These approaches are vital for understanding how the enzymes that metabolize L-threo-isocitrate(3-) are regulated.

Mass spectrometry-based proteomics can quantify the abundance of aconitase and isocitrate dehydrogenase isoforms under various conditions. More importantly, it can identify a wide range of PTMs that modulate their activity. Aconitase is known to be regulated by several redox-dependent PTMs. nih.gov Its [4Fe-4S] cluster is sensitive to reactive oxygen species (ROS), and its oxidation can lead to enzyme inactivation. nih.govresearchgate.net Other identified PTMs on aconitase include nitrosylation, thiolation, and nitration of tyrosine residues. nih.gov

Recent acetylomic studies have identified multiple lysine (B10760008) acetylation sites on both isoforms of E. coli aconitase, AcnA and AcnB. nih.gov Using genetic code expansion techniques to produce site-specifically acetylated aconitase variants, researchers can precisely determine the functional impact of acetylation at each site. nih.gov Similarly, phosphorylation is another key PTM; for instance, phosphorylation of Serine-113 in E. coli IDH inactivates the enzyme. nih.govpnas.org These proteomic studies reveal that the activity of L-threo-isocitrate(3-) metabolizing enzymes is dynamically regulated by a complex interplay of various modifications in response to cellular signals. nih.gov

Structural Biology Approaches (X-ray Crystallography, NMR) for L-threo-isocitrate(3-) Enzyme Complexes

Structural biology techniques provide atomic-level insights into how enzymes bind L-threo-isocitrate(3-) and catalyze its transformation. X-ray crystallography has been the primary method for determining the three-dimensional structures of aconitase and isocitrate dehydrogenase.

The crystal structure of mitochondrial aconitase in complex with L-threo-isocitrate(3-) has been solved, revealing the intricate details of the active site. nih.gov The isocitrate molecule binds directly to a unique iron atom (Fea) of the enzyme's [4Fe-4S] cluster via one of its carboxyl groups and its hydroxyl group. nih.gov The structure shows that at least 23 amino acid residues from all four domains of aconitase contribute to the active site, participating in substrate recognition and catalysis. nih.gov Key catalytic residues identified include Serine-642, which acts as the base for proton abstraction, and several histidine-carboxylate pairs (Asp100-His101, Asp165-His147, Glu262-His167) involved in proton transfer. nih.gov Structures with substrate analogs like nitroisocitrate and trans-aconitate have further elucidated the catalytic mechanism, supporting a model where the intermediate cis-aconitate flips within the active site. nih.govnih.gov

Similarly, crystal structures of isocitrate dehydrogenase from various organisms, both in apo form and as complexes with substrates and cofactors (isocitrate, NADP⁺, and a metal ion), have been determined. pnas.orgnih.gov These structures reveal that the enzyme is a dimer and that the active site is located in an interdomain pocket. pnas.org The binding of isocitrate and the cofactor induces a conformational change, closing the enzyme around the substrates in a "locked" state ready for catalysis. nih.gov While X-ray crystallography provides static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy can complement this by providing information about the dynamics of the enzyme-substrate complex in solution. acs.org

Mechanistic Insights into Pathophysiological Associations

Dysregulation of L-threo-isocitrate(3-) Metabolism in Disease States

The metabolic pathways involving L-threo-isocitrate(3-), a key intermediate in the tricarboxylic acid (TCA) cycle, are tightly regulated. Dysregulation of the enzymes that produce or consume this metabolite can have profound consequences, leading to various pathological conditions. These disturbances disrupt cellular energy production, biosynthetic processes, and redox homeostasis, contributing to the pathogenesis of diseases ranging from cancer to infectious diseases.

Isocitrate dehydrogenases (IDHs) are metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH from NADP+. mhmedical.comnih.gov Somatic mutations in the genes encoding cytosolic IDH1 and mitochondrial IDH2 are frequently found in several types of human cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. mhmedical.comnih.gov

These mutations typically occur at a single arginine residue in the enzyme's active site (R132 in IDH1 and R172 or R140 in IDH2). nih.govorpha.net Rather than simply inactivating the enzyme, these mutations confer a new, abnormal (neomorphic) function. mhmedical.comalextlc.org The mutant IDH enzyme loses its ability to efficiently convert isocitrate to α-KG and instead gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. mhmedical.comalextlc.org

The accumulation of D-2-HG is a central event in IDH-mutant cancers. mhmedical.com D-2-HG competitively inhibits α-KG-dependent dioxygenases, which are a broad class of enzymes involved in epigenetic regulation, including histone and DNA demethylases. This inhibition leads to widespread changes in the epigenome, such as DNA hypermethylation, which can alter gene expression and block cellular differentiation, thereby promoting tumorigenesis. alextlc.org The increased consumption of NADPH by the mutant enzyme can also deplete the cell's antioxidant capacity, increasing its vulnerability to oxidative stress. medlineplus.gov The discovery of this mechanism has established IDH mutations as early, driving events in the development of these cancers. mhmedical.com

Table 1: Prevalence of IDH1/2 Mutations in Various Cancers

| Cancer Type | Frequency of IDH1/2 Mutations | Primary Mutant Isoform |

|---|---|---|

| Low-Grade Glioma (LGG) | >70% | IDH1 R132H |

| Secondary Glioblastoma | >80% | IDH1 R132H |

| Acute Myeloid Leukemia (AML) | ~20% | IDH2 (R172, R140), IDH1 (R132) |

| Intrahepatic Cholangiocarcinoma (ICC) | 16-36% | IDH1, IDH2 |

| Chondrosarcoma | ~50-70% | IDH1, IDH2 |

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate (B1226380) cycle, a metabolic pathway that serves as an anaplerotic route to the TCA cycle. medlineplus.govnih.gov This cycle is absent in mammals but is crucial for many bacteria, fungi, and plants, allowing them to grow on two-carbon compounds like acetate (B1210297) or fatty acids. nih.govwikipedia.org ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate. medlineplus.gov Succinate can replenish the TCA cycle, while glyoxylate is condensed with acetyl-CoA to form malate, allowing for the net synthesis of carbohydrates from fatty acids. nih.gov

In the context of pathogenesis, ICL is a critical virulence factor for organisms like Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. medlink.comorpha.net During infection, Mtb resides within host macrophages and is thought to rely on host-derived fatty acids as a primary carbon source. medlink.comorpha.net Under these conditions, the glyoxylate cycle is essential for bacterial persistence. orpha.net

Mtb possesses two ICL isoforms, ICL1 and ICL2, which are jointly required for full virulence. medlink.com Deletion of both ICL genes severely impairs the ability of Mtb to replicate within macrophages and causes its rapid elimination from the lungs in mouse models. medlink.com The enzyme enables the bacterium to sustain its metabolism when glucose is scarce and to synthesize essential cellular components from the fatty acids it consumes. nih.gov Because ICL is essential for the pathogen but absent in its human host, it is considered a promising target for the development of new anti-tuberculosis drugs. wikipedia.orgmedlink.com

**Table 2: Characteristics of Isocitrate Lyase in *Mycobacterium tuberculosis***

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Isocitrate Lyase (ICL) | medlineplus.gov |

| Reaction | D-threo-isocitrate ⇌ Glyoxylate + Succinate | medlineplus.gov |

| Metabolic Pathway | Glyoxylate Cycle | nih.govwikipedia.org |

| Function in Mtb | Allows growth on fatty acids; bypasses CO2-losing steps of the TCA cycle. | medlineplus.govnih.gov |

| Role in Pathogenesis | Essential for persistence and virulence within host macrophages. | medlineplus.govmedlink.comorpha.net |

| Isoforms in Mtb | ICL1 and ICL2, which are both required for full virulence. | medlink.com |

| Therapeutic Potential | Validated drug target due to its essentiality in Mtb and absence in mammals. | medlink.comorpha.net |

The metabolism of L-threo-isocitrate is intrinsically linked to the cellular redox state, primarily through the activity of NADP+-dependent isocitrate dehydrogenases (IDH1 in the cytoplasm and peroxisomes, and IDH2 in the mitochondria). medlineplus.govnih.gov These enzymes catalyze the conversion of isocitrate to α-ketoglutarate, a reaction that is a major source of the reduced cofactor NADPH. medlineplus.gov

NADPH is the principal currency of reducing power in the cell and is essential for maintaining redox homeostasis. nih.gov It serves as an electron donor for antioxidant systems, most notably the glutathione (B108866) system. esanum.com Glutathione reductase utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a critical antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidases. esanum.com

Therefore, any perturbation that alters the flux through NADP+-dependent IDH directly impacts the cell's capacity to generate NADPH. medlineplus.gov Reduced IDH activity can lead to a lower NADPH/NADP+ ratio, compromising the cell's ability to counteract oxidative damage and maintain a reduced intracellular environment. medlineplus.gov Conversely, conditions that increase the demand for NADPH, such as oxidative stress, can enhance the activity of these enzymes to replenish the NADPH pool. nih.gov The isocitrate/α-ketoglutarate shuttle, facilitated by the 2-oxoglutarate carrier (OGC), helps coordinate the redox state between the mitochondria and the cytosol by exchanging these metabolites. nih.gov

The metabolic network surrounding L-threo-isocitrate plays a multifaceted role in the cellular response to oxidative stress. plos.orgorpha.net A primary mechanism is the production of NADPH by NADP+-dependent IDH, which, as described above, is crucial for antioxidant defense systems. nih.govnih.gov When cells are exposed to increased levels of ROS, the demand for NADPH rises to support the regeneration of antioxidants like glutathione. esanum.com

However, the response is complex because some enzymes within the TCA cycle are themselves sensitive to oxidative stress. Aconitase, the enzyme that isomerizes citrate (B86180) to isocitrate, contains an iron-sulfur cluster in its active site that is highly susceptible to inactivation by superoxide (B77818) radicals. researchgate.net This inactivation can limit the availability of isocitrate, potentially constraining NADPH production via IDH.

Studies have also shown that a lack of isocitrate lyase in the microalga Chlamydomonas reinhardtii leads to an elevated response to oxidative stress, with increased levels of antioxidant enzymes like superoxide dismutase and ascorbate (B8700270) peroxidase. orpha.net Furthermore, research using the microorganism Paramecium caudatum demonstrated that isocitric acid itself can exert a direct antioxidant effect, protecting cells from damage induced by hydrogen peroxide and heavy metals. plos.org This suggests that beyond its role as a substrate for NADPH production, the molecule may have intrinsic protective properties.

Enzymopathies Affecting L-threo-isocitrate(3-) Homeostasis

Enzymopathies are diseases caused by a deficiency or malfunction of a specific enzyme, typically due to inherited genetic mutations. nih.gov Several rare inherited metabolic disorders affect the homeostasis of L-threo-isocitrate and related metabolites.

One such category is the 2-hydroxyglutaric acidurias , a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutarate (D-2-HGA), L-2-hydroxyglutarate (L-2-HGA), or both. orpha.netmedlineplus.gov

D-2-hydroxyglutaric aciduria (D-2-HGA) Type II is caused by germline (inherited) gain-of-function mutations in the IDH2 gene. medlineplus.govwikipedia.org Similar to the somatic mutations found in cancer, these inherited mutations alter the IDH2 enzyme, causing it to produce D-2-HG from α-ketoglutarate. medlineplus.gov This leads to progressive brain damage, seizures, and weak muscle tone from an early age. medlineplus.gov

Combined D,L-2-hydroxyglutaric aciduria (D/L-2-HGA) is caused by autosomal recessive mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier (CIC). mhmedical.comesanum.com This carrier protein is responsible for transporting citrate and isocitrate out of the mitochondria in exchange for other metabolites like malate. nih.gov Impaired function of this carrier disrupts the normal balance of TCA cycle intermediates between the mitochondria and cytosol, leading to the accumulation of both D-2-HG and L-2-HG and causing severe neonatal encephalopathy. nih.govesanum.com